molecular formula C11H15ClF3N B1383988 Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride CAS No. 2060037-88-7

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

Cat. No.: B1383988
CAS No.: 2060037-88-7
M. Wt: 253.69 g/mol
InChI Key: NMSIUQTYLYHVIT-UHFFFAOYSA-N
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Description

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C11H15ClF3N and a molecular weight of 253.69 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a phenyl group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-phenylbutan-2-amine hydrochloride
  • 1,1,1-Trifluoro-4-phenylbutan-2-ol
  • 1,1,1-Trifluoro-4-phenylbutan-2-one

Uniqueness

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from

Properties

IUPAC Name

1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9;/h2-6,10,15H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSIUQTYLYHVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 2
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 3
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 4
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 5
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 6
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

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